molecular formula C12H22O3 B033718 Ethyl 8-oxodecanoate CAS No. 105906-29-4

Ethyl 8-oxodecanoate

Cat. No. B033718
CAS RN: 105906-29-4
M. Wt: 214.3 g/mol
InChI Key: PHTQADCCSVKUPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 8-oxodecanoate involves reactions of ethyl 4-oxoalkanoates with amines to form bicyclic lactams and heterocycles, a process that highlights the reactivity of the oxoalkanoate group under different conditions (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992). These reactions are significant for understanding the synthetic pathways that can lead to or from Ethyl 8-oxodecanoate.

Molecular Structure Analysis

The molecular structure of Ethyl 8-oxodecanoate and related compounds has been elucidated through X-ray crystallography, revealing detailed insights into the spatial arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and properties. For instance, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound synthesized through similar reactions, was determined, showing the Z conformation about the C=C bond (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 8-oxodecanoate's chemical reactivity includes its involvement in Knoevenagel condensation reactions, demonstrating its capacity to engage in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. These reactions not only illustrate the compound's reactivity but also its potential utility in synthesizing various organic molecules (Kumar et al., 2016; Kariyappa et al., 2016).

Scientific Research Applications

Ethylene and Precursor Research in Plants

Ethylene, a simple two-carbon molecule, plays a crucial role in plant biology, impacting growth, development, and stress responses. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is more than just a stepping stone in ethylene biosynthesis; it has its own significance in plant biology. Research has explored ACC's roles beyond ethylene production, including its transport mechanisms, bacterial metabolism via ACC-deaminase to promote plant growth, and potential signaling roles independent of ethylene (Van de Poel & Van Der Straeten, 2014).

Biodegradation and Environmental Fate of Organic Compounds

The biodegradation and environmental fate of organic compounds, such as ethyl tert-butyl ether (ETBE), offer insights into how similar substances like Ethyl 8-oxodecanoate might behave in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, though anaerobic biodegradation pathways remain less understood. These findings highlight the importance of understanding the biodegradability and environmental impact of chemical compounds, which could be relevant to research on Ethyl 8-oxodecanoate (Thornton et al., 2020).

Process Intensification in Chemical Production

Research into process intensification techniques for the production of ethyl acetate, a solvent and chemical precursor, can inform similar studies on Ethyl 8-oxodecanoate. Techniques such as reactive distillation and microwave-assisted synthesis offer advantages in efficiency and sustainability over traditional processes. These methods could potentially be applied to the synthesis or processing of Ethyl 8-oxodecanoate, highlighting the importance of innovative approaches in chemical manufacturing (Patil & Gnanasundaram, 2020).

properties

IUPAC Name

ethyl 8-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-11(13)9-7-5-6-8-10-12(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTQADCCSVKUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645668
Record name Ethyl 8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxodecanoate

CAS RN

105906-29-4
Record name Ethyl 8-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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